molecular formula C33H45NO10 B608023 Hypaconitine CAS No. 6900-87-4

Hypaconitine

Cat. No. B608023
CAS RN: 6900-87-4
M. Wt: 615.72
InChI Key: FIDOCHXHMJHKRW-FBYRGYIKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hypaconitine is an active diterpene alkaloid derived from Aconitum species . It’s known to inhibit TGF-β1-induced epithelial–mesenchymal transition . It’s also found to be one of the main aconitum alkaloids in Aconitum carmichaelii, which is considered effective on cardiovascular disease .


Molecular Structure Analysis

Hypaconitine has a molecular formula of C33H45NO10 . Its average mass is 615.711 Da and its monoisotopic mass is 615.304321 Da .


Chemical Reactions Analysis

There are sensitive methods for measuring Hypaconitine and other Aconitum alkaloids in human body fluids and Aconitum tubers . These methods are important for detecting and quantifying Aconitum alkaloids due to their high toxicity .


Physical And Chemical Properties Analysis

Hypaconitine has a molecular weight of 615.71 . It’s stored at -20°C as a powder .

Scientific Research Applications

Hypaconitine in Cardiovascular Research

Specific Scientific Field:

Cardiovascular pharmacology and medicine.

Summary:

Hypaconitine (HC) is an alkaloid found in Aconitum carmichaelii (AC), a plant used in traditional Chinese medicine. Despite its high toxicity, HC has been investigated for its potential cardiovascular benefits.

Methods of Application:

Researchers typically administer HC orally to animal models (such as rats) to study its effects on the cardiovascular system. Pharmacokinetic studies involve measuring plasma concentrations of HC after oral administration.

Results and Outcomes:

A study compared the pharmacokinetics of HC in rat plasma after oral administration of pure HC, AC extract, and Sini Decoction (SND), a traditional Chinese formula containing AC. Key findings included:

  • Tmax (time to reach maximum concentration), Cmax (maximum concentration), k (elimination rate constant), AUC(0-24) (area under the concentration-time curve from 0 to 24 hours), and AUC(0-∞) (total area under the curve) differed significantly among the groups .

Hypaconitine in Traditional Medicine Formulations

Specific Scientific Field:

Ethnopharmacology and traditional medicine.

Summary:

HC is a key component of traditional Chinese formulas like Sini Decoction.

Methods of Application:

Researchers analyze the composition of traditional formulas containing HC. They investigate synergistic effects with other herbs.

Results and Outcomes:

Traditional formulas, such as SND, combine HC with other herbs to enhance therapeutic effects. These combinations have been used for centuries, but rigorous scientific validation is ongoing .

Safety And Hazards

Hypaconitine is fatal if swallowed or inhaled . It’s advised to avoid breathing its dust, gas, or vapors and to avoid contact with skin and eyes . It should be handled with personal protective equipment and stored locked up .

Future Directions

The process needs to be developed on secondary metabolite recovery, mass-scale propagation methods, and agro-technologies for maintaining the quality of products . More research is also needed to validate the traditional therapeutic uses of Hypaconitine .

properties

IUPAC Name

[(1S,2R,3R,4R,5R,6S,7S,8R,9R,13S,16S,17R,18R)-8-acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H45NO10/c1-17(35)44-33-21-19(14-31(38,28(42-6)26(33)36)27(21)43-29(37)18-10-8-7-9-11-18)32-20(40-4)12-13-30(16-39-3)15-34(2)25(32)22(33)23(41-5)24(30)32/h7-11,19-28,36,38H,12-16H2,1-6H3/t19-,20+,21-,22+,23+,24-,25?,26+,27-,28+,30+,31-,32+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDOCHXHMJHKRW-VHQVDBNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CCC7(C5C(C2C6N(C7)C)OC)COC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@]12[C@@H]3[C@@H](C[C@@]([C@@H]3OC(=O)C4=CC=CC=C4)([C@H]([C@@H]1O)OC)O)[C@]56[C@H](CC[C@@]7([C@H]5[C@H]([C@H]2C6N(C7)C)OC)COC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H45NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50988763
Record name 8-(Acetyloxy)-13,15-dihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)-20-methylaconitan-14-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50988763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

615.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hypaconitine

CAS RN

6900-87-4
Record name 8-(Acetyloxy)-13,15-dihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)-20-methylaconitan-14-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50988763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6900-87-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.